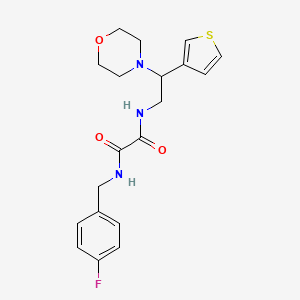
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a complex organic compound that features a combination of fluorobenzyl, morpholino, and thiophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 4-fluorobenzylamine: This can be achieved through the reduction of 4-fluoronitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Synthesis of 2-morpholino-2-(thiophen-3-yl)ethylamine: This intermediate can be synthesized by reacting thiophene-3-carboxaldehyde with morpholine in the presence of a reducing agent like sodium borohydride.
Formation of the oxalamide: The final step involves the reaction of 4-fluorobenzylamine with 2-morpholino-2-(thiophen-3-yl)ethylamine in the presence of oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its morpholino group.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Industrial Applications: It may be used in the synthesis of advanced polymers or as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The morpholino group can interact with various enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.
N1-(4-fluorobenzyl)-N2-(2-piperidino-2-(thiophen-3-yl)ethyl)oxalamide: Similar structure but with a piperidine ring instead of morpholine.
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(furan-3-yl)ethyl)oxalamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the presence of the fluorobenzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. The combination of morpholino and thiophenyl groups also provides a unique scaffold for further chemical modifications and applications in various fields.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-16-3-1-14(2-4-16)11-21-18(24)19(25)22-12-17(15-5-10-27-13-15)23-6-8-26-9-7-23/h1-5,10,13,17H,6-9,11-12H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHRGUKILGDXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
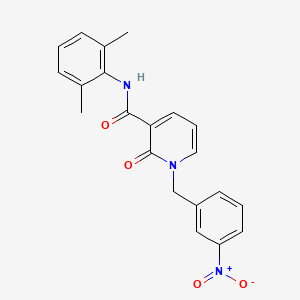
![N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide](/img/structure/B2876919.png)
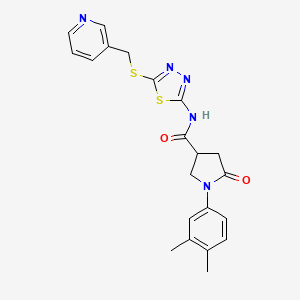
![N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2876922.png)
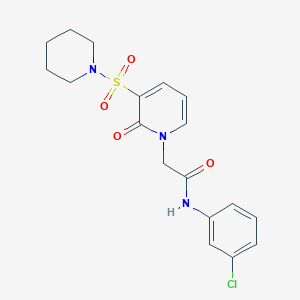
![4-bromo-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole](/img/structure/B2876926.png)
![2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole](/img/structure/B2876927.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2876928.png)
![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/new.no-structure.jpg)
![(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2876931.png)
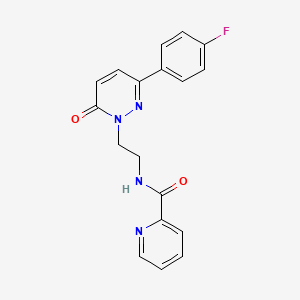
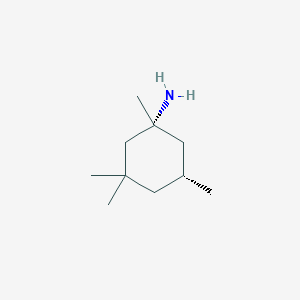
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2876936.png)
![3-bromo-6-fluoro-N-[3-(methylsulfanyl)cyclohexyl]pyridine-2-carboxamide](/img/structure/B2876938.png)
